MAP4K2 Biochemical Potency and Selectivity Over TAK1: Direct Comparison with Dual Inhibitors
TL4-12 (compound 17) was specifically optimized for MAP4K2 selectivity. In a head-to-head biochemical comparison using the HotSpot kinase assay, TL4-12 exhibited an IC50 of 37 nM for MAP4K2 and 2.7 μM for TAK1, yielding a selectivity ratio of 73-fold. This contrasts sharply with dual inhibitors NG25 (MAP4K2 IC50 = 21.7 nM; TAK1 IC50 = 149 nM; 6.9-fold selectivity) and HG6-64-1 (MAP4K2 IC50 = 98 nM; TAK1 IC50 = 41 nM; 0.42-fold, i.e., more potent on TAK1) [1]. Furthermore, in cellular KiNativ profiling at 1 μM, TL4-12 inhibited MAP4K2 labeling by 88%, while ABL labeling was only 49% inhibited, demonstrating cellular selectivity [1].
| Evidence Dimension | MAP4K2/TAK1 selectivity ratio |
|---|---|
| Target Compound Data | MAP4K2 IC50 = 37 nM; TAK1 IC50 = 2700 nM; Ratio = 73 |
| Comparator Or Baseline | NG25: MAP4K2 IC50 = 21.7 nM, TAK1 IC50 = 149 nM, Ratio = 6.9; HG6-64-1: MAP4K2 IC50 = 98 nM, TAK1 IC50 = 41 nM, Ratio = 0.42 |
| Quantified Difference | TL4-12 selectivity ratio is 10.6-fold higher than NG25 and 174-fold higher than HG6-64-1. |
| Conditions | HotSpot kinase assay (purified enzymes, 33P-ATP, 1 μM ATP) for biochemical IC50s; KiNativ live-cell profiling in HUH7 cells at 1 μM for cellular selectivity. |
Why This Matters
High selectivity ensures that observed cellular phenotypes are attributable to MAP4K2 inhibition rather than confounding off-target effects, a critical requirement for target validation and mechanistic studies.
- [1] Tan L, Nomanbhoy T, Gurbani D, Patricelli M, Hunter J, Geng J, et al. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). J Med Chem. 2015 Jan 8;58(1):183-96. doi: 10.1021/jm500480k. Epub 2014 Jul 30. PMID: 25075558; PMCID: PMC4292808. View Source
